1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS No.: 163814-56-0
Cat. No.: VC2805436
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163814-56-0 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C14H16N2O2/c1-10-14(9-17)11(2)16(15-10)8-12-4-6-13(18-3)7-5-12/h4-7,9H,8H2,1-3H3 |
| Standard InChI Key | MVTAXJHLUMWNBU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C=O |
| Canonical SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C=O |
Introduction
Chemical Identification and Structural Properties
1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative characterized by a central pyrazole ring with specific functional groups attached at different positions. The compound has a well-defined chemical identity with established registry numbers and physical properties that distinguish it from related compounds in the pyrazole family. Its structure consists of a pyrazole core with methyl substituents at positions 3 and 5, a carbaldehyde group at position 4, and a 4-methoxyphenylmethyl group at position 1, creating its distinctive molecular architecture.
Chemical Identity
The compound is precisely identified through several standardized identifiers that enable consistent reference across chemical databases and research literature. These identifiers provide a unique recognition system that prevents confusion with structurally similar compounds.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 163814-56-0 |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| PubChem CID | 43647221 |
| Alternative Designations | 1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde; SCHEMBL3320584; NGA81456 |
The compound features a defined heterocyclic structure with specific substituents positioned strategically around the pyrazole core, leading to its unique physical and chemical behavior. The methoxy group on the phenyl ring contributes to its polarity and potential for hydrogen bonding, while the aldehyde group provides a reactive center for chemical modifications .
Physical and Chemical Properties
The physical and chemical properties of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are determined by its molecular structure, functional groups, and electronic distribution. These properties significantly influence its behavior in different chemical environments and its potential applications in various fields.
Chemical Reactivity
The reactivity of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is primarily driven by the aldehyde functional group at position 4 of the pyrazole ring. This carbonyl group serves as a reactive center for numerous chemical transformations, including oxidation, reduction, condensation reactions, and nucleophilic additions. The methoxy group on the phenyl ring can also participate in certain reactions, particularly those involving electron transfer mechanisms or hydrogen bonding.
| Starting Materials | Intermediate Steps | Key Conditions |
|---|---|---|
| Hydrazine derivatives | Formation of pyrazole core | Controlled temperature and pH |
| Carbonyl compounds | Introduction of methyl groups | Catalytic conditions |
| 4-Methoxybenzyl halide | N-alkylation at position 1 | Base-mediated reaction |
| Formylation reagents | Introduction of aldehyde group | Vilsmeier-Haack or similar conditions |
The specific reaction conditions, including temperature, solvent systems, catalysts, and reaction times, would need to be carefully optimized to achieve high yields and purity of the final product. The synthetic route would likely require protection and deprotection steps to prevent undesired side reactions during the multi-step synthesis process.
| Activity Type | Potential Mechanism | Application Area |
|---|---|---|
| Antioxidant | Free radical scavenging | Oxidative stress-related conditions |
| Anti-inflammatory | Inhibition of inflammatory mediators | Inflammatory disorders |
| Anticancer | Multiple cellular targets | Oncology research |
| Antimicrobial | Interaction with microbial cellular components | Infectious disease management |
These potential activities are based on the biological profiles of structurally similar pyrazole derivatives. The specific substitution pattern in 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, particularly the presence of the aldehyde group and the 4-methoxyphenylmethyl substituent, may confer unique biological properties that could be exploited for therapeutic applications.
Related Compounds and Structural Analogues
The structural framework of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde shares similarities with several other pyrazole derivatives that have been studied more extensively. Comparing these related compounds provides valuable insights into structure-activity relationships and potential applications.
Structurally Related Pyrazole Derivatives
Several pyrazole derivatives with structural similarities to the target compound have been investigated for their chemical properties and biological activities .
Table 4: Structural Comparison with Related Pyrazole Derivatives
| Related Compound | Structural Difference | Noted Properties/Activities |
|---|---|---|
| 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | Direct attachment of methoxyphenyl to pyrazole | Similar reactive aldehyde functionality |
| 1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid instead of aldehyde | Different reactivity profile |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Different substitution pattern | Distinct structural features with dihedral angles between rings |
Applications in Research and Industry
Based on its structural features and the known applications of related pyrazole derivatives, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has potential applications across various fields of research and industry.
Pharmaceutical Research
The compound's potential pharmaceutical applications stem from the diverse biological activities exhibited by pyrazole derivatives. These compounds have been extensively studied for their therapeutic potential in various disease areas .
Table 5: Potential Pharmaceutical Applications
| Application Area | Basis for Application | Development Stage |
|---|---|---|
| Anti-inflammatory agents | Activity of related pyrazoles against inflammatory pathways | Preclinical research |
| Anticancer research | Cytotoxic effects observed in similar compounds | Early investigation |
| Antioxidant development | Free radical scavenging capabilities of pyrazole derivatives | Theoretical potential |
| Antimicrobial compounds | Activity against various pathogens noted in similar structures | Preliminary studies |
Material Science Applications
Beyond pharmaceutical applications, pyrazole derivatives have shown utility in materials science, particularly as precursors for more complex molecular structures or as components in specialized materials.
Future Research Directions
The current understanding of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde reveals several promising avenues for future research that could expand its potential applications and deepen our knowledge of its properties.
Synthesis Optimization
Development of efficient, high-yielding synthetic routes would facilitate easier access to this compound for research purposes. This includes exploring green chemistry approaches, catalytic methods, and one-pot synthesis strategies to streamline production while minimizing environmental impact.
Comprehensive Biological Evaluation
Systematic screening of the compound against various biological targets would provide valuable insights into its therapeutic potential. This includes assessment of its activity against specific enzymes, receptors, and cellular pathways associated with various disease states.
Structure-Activity Relationship Studies
Systematic modification of the core structure to create a library of analogues would help establish detailed structure-activity relationships. This would involve varying substituents at different positions of the pyrazole ring and examining how these changes affect biological activity and physicochemical properties.
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